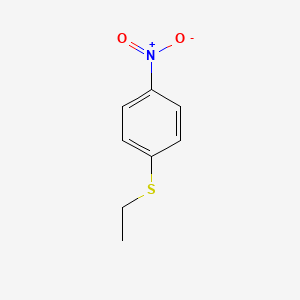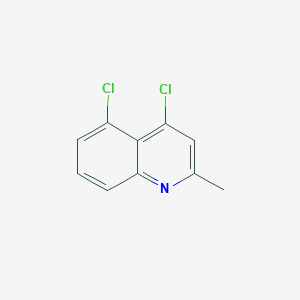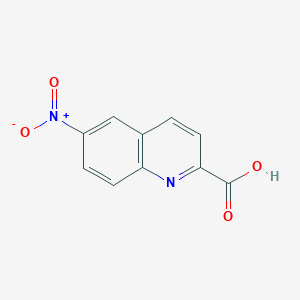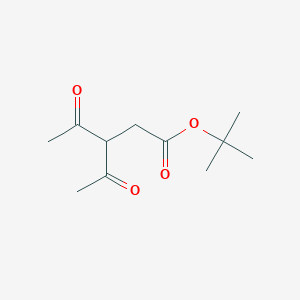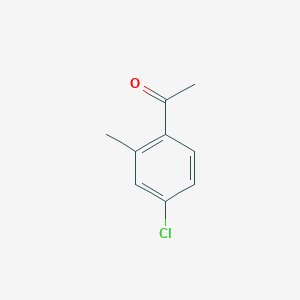
1-(4-Chloro-2-methylphenyl)ethanone
Übersicht
Beschreibung
1-(4-Chloro-2-methylphenyl)ethanone (also known as 1-Chloro-2-methylbenzeneethanone or 4-chloro-2-methylbenzaldehyde) is an organic compound with a molecular formula of C8H7ClO. It is a colorless liquid that is soluble in water and commonly used as a reagent in organic synthesis. It is typically synthesized through the reaction of para-chlorotoluene and acetic acid in the presence of sulfuric acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Processes : 1-(4-Chloro-2-methylphenyl)ethanone has been involved in various synthesis processes. For example, it has been used in the preparation of 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone, which is further used to synthesize other compounds with potential antimicrobial activities due to the presence of chlorine as a substituent on the main nucleus (Sherekar et al., 2022).
Biological Evaluation
- Antimicrobial Studies : Derivatives of 1-(4-Chloro-2-methylphenyl)ethanone have shown significant antimicrobial activities. This is attributed to the presence of chlorine in the compound, which enhances its effectiveness against microbial organisms (Sherekar et al., 2022).
- Platelet Aggregation Inhibition : Some derivatives of 1-(4-Chloro-2-methylphenyl)ethanone have been synthesized and screened as inhibitors of platelet aggregation. These compounds have shown varying degrees of anti-platelet potential, indicating their potential use in cardiovascular research (Akamanchi et al., 1999).
Chemical Interactions and Properties
- Binary Mixtures Studies : The chemical properties of 1-(4-Chloro-2-methylphenyl)ethanone have been studied in combination with other compounds. For instance, its interaction with N-Methyl-acetamide has been examined to understand the nature of binary interactions in mixtures, which is crucial in the field of material science and chemical engineering (Tangeda & Nallani, 2005).
Pharmaceutical Research
- Drug Synthesis : 1-(4-Chloro-2-methylphenyl)ethanone has been used in the biocatalysis process for synthesizing chiral intermediates of pharmaceutical importance, such as those used in antifungal agents. The use of bacteria for the bioreduction of this compound has been explored to achieve high enantioselectivity and yield in drug synthesis (Miao et al., 2019).
Advanced Chemical Synthesis Techniques
- Microwave-Assisted Synthesis : The compound has been involved in microwave-assisted synthesis, demonstrating the effectiveness of modern synthesis techniques in promoting environmentally friendly chemical reactions (Soares et al., 2015).
Molecular Docking and ADMET Studies
- Computational Chemistry Applications : Molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies of derivatives of 1-(4-Chloro-2-methylphenyl)ethanone have been conducted to understand their binding efficacy with proteins and their pharmacological properties. This is essential in drug discovery and development (Satya et al., 2022).
Eigenschaften
IUPAC Name |
1-(4-chloro-2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUZXTCPCSYLNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80492505 | |
| Record name | 1-(4-Chloro-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80492505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methylphenyl)ethanone | |
CAS RN |
37074-38-7 | |
| Record name | 1-(4-Chloro-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80492505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




